molecular formula C16H13Cl3N4O3S B11951694 4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

Cat. No.: B11951694
M. Wt: 447.7 g/mol
InChI Key: QKPOONNEJWZCFT-UHFFFAOYSA-N
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Description

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinocarbothioyl group, a trichloroethyl group, and a nitrobenzamide group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the anilinocarbothioyl intermediate: This step involves the reaction of aniline with carbon disulfide and a suitable base to form the anilinocarbothioyl intermediate.

    Introduction of the trichloroethyl group: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.

    Coupling with 4-nitrobenzoyl chloride: Finally, the product is coupled with 4-nitrobenzoyl chloride to form N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3-nitrobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide

Uniqueness

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, such as fluorine or methoxy groups, which can alter their chemical and biological properties.

Properties

Molecular Formula

C16H13Cl3N4O3S

Molecular Weight

447.7 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(22-15(27)20-11-4-2-1-3-5-11)21-13(24)10-6-8-12(9-7-10)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27)

InChI Key

QKPOONNEJWZCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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